molecular formula C23H20ClN3O4S B2899084 N-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895015-69-7

N-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2899084
CAS No.: 895015-69-7
M. Wt: 469.94
InChI Key: BSJOBLUUYNVMSJ-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anti-tubercular agents. The presence of the benzothiazole moiety, along with the pyridine and trimethoxybenzamide groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable electrophile, such as 4-chlorobenzoyl chloride, under acidic conditions.

    Introduction of the Trimethoxybenzamide Group: The trimethoxybenzamide group can be introduced through an amide coupling reaction between 3,4,5-trimethoxybenzoic acid and the benzothiazole intermediate using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Attachment of the Pyridine Moiety: The final step involves the alkylation of the amide nitrogen with a pyridine derivative, such as pyridin-3-ylmethyl chloride, under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and alternative coupling reagents to enhance efficiency.

Chemical Reactions Analysis

N-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group on the benzothiazole ring can be substituted with nucleophiles like amines or thiols under basic conditions, leading to the formation of various substituted derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes involved in the biosynthesis of essential biomolecules. For example, it may inhibit the activity of enzymes like dihydrofolate reductase or DNA gyrase, leading to the disruption of nucleic acid synthesis and cell division. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

N-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide can be compared with other benzothiazole derivatives, such as:

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound also exhibits anti-tubercular activity but differs in its substitution pattern and overall structure.

    5,7-dichloro-2-aminobenzothiazole: This compound has potent activity against Mycobacterium tuberculosis but lacks the trimethoxybenzamide and pyridine moieties.

    4,5,6-trifluoro-2-aminobenzothiazole: This derivative shows enhanced anti-tubercular activity due to the presence of electron-withdrawing fluorine atoms.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4S/c1-29-17-10-15(11-18(30-2)21(17)31-3)22(28)27(13-14-6-5-9-25-12-14)23-26-20-16(24)7-4-8-19(20)32-23/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJOBLUUYNVMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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